1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine
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Overview
Description
1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine: is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.2 g/mol . This compound is characterized by the presence of a trifluoropropoxy group attached to a phenyl ring, which is further connected to a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine typically involves the reaction of 2-hydroxybenzylamine with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoropropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines , thiols , or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones , while reduction can produce secondary amines .
Scientific Research Applications
Chemistry
In chemistry, 1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoropropoxy group imparts distinct electronic properties, making it valuable in the design of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can be used as a probe to investigate the role of specific proteins or enzymes in cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes . The trifluoropropoxy group can modulate the compound’s binding affinity and selectivity towards these targets, influencing its biological activity . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- [2-(3,3,3-Trifluoropropoxy)phenyl]methanol
- [2-(3,3,3-Trifluoropropoxy)phenyl]acetic acid
- [2-(3,3,3-Trifluoropropoxy)phenyl]ethanamine
Uniqueness
Compared to these similar compounds, 1-[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine is unique due to its methanamine group , which imparts distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[2-(3,3,3-trifluoropropoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)5-6-15-9-4-2-1-3-8(9)7-14/h1-4H,5-7,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFOSTGYBZREFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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